tert-Butyl 3-hydroxy-3,4-dimethylpentanoate
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Overview
Description
tert-Butyl 3-hydroxy-3,4-dimethylpentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a hydroxy group, and two methyl groups attached to a pentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-hydroxy-3,4-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-3,4-dimethylpentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-3,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-oxo-3,4-dimethylpentanoate.
Reduction: 3-hydroxy-3,4-dimethylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-hydroxy-3,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-3,4-dimethylpentanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-hydroxypropionate: Similar in structure but with a shorter carbon chain.
tert-Butyl 3-hydroxy-4-methylpentanoate: Similar but with a different substitution pattern on the pentanoate backbone.
tert-Butyl 3-hydroxy-3-methylbutanoate: Similar but with a different branching pattern.
Uniqueness
tert-Butyl 3-hydroxy-3,4-dimethylpentanoate is unique due to the presence of both a hydroxy group and two methyl groups on the pentanoate backbone, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
64566-24-1 |
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Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3,4-dimethylpentanoate |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(6,13)7-9(12)14-10(3,4)5/h8,13H,7H2,1-6H3 |
InChI Key |
ZFJZCWIPUASUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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